4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The choice of reagents and conditions can significantly impact the overall efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired product and the specific functional groups present in the compound. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent such as toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Medicine: It can be investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has been shown to improve monoclonal antibody production in cell cultures.
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound is used as a building block for organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-2-3-10-26-17-6-4-15(5-7-17)18(24)22-16-13-20-19(21-14-16)23-8-11-25-12-9-23/h4-7,13-14H,2-3,8-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZJRAWQUMNEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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